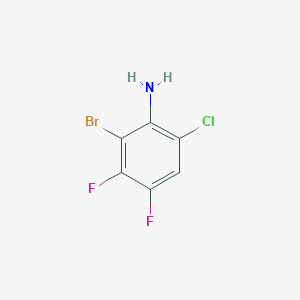
7,7,7-Trifluoro-heptylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7,7-Trifluoro-heptylamine is an organic compound with the molecular formula C7H14F3N. It is a fluorinated amine, meaning it contains fluorine atoms attached to the carbon chain, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Fluorination of Heptylamine: The compound can be synthesized by the selective fluorination of heptylamine using reagents like Selectfluor or elemental fluorine under controlled conditions.
Reductive Amination: Another method involves the reductive amination of 7,7,7-trifluoroheptanone with ammonia or an ammonium salt in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow fluorination processes, which offer better control over reaction conditions and improved safety compared to batch processes.
Types of Reactions:
Oxidation: this compound can be oxidized to form the corresponding trifluoromethyl-substituted ketone.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethyl-substituted ketones.
Reduction: Heptylamine derivatives and alcohols.
Substitution: Various fluorinated amines and alkyl derivatives.
Applications De Recherche Scientifique
7,7,7-Trifluoro-heptylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.
Industry: It is used in the production of specialty chemicals and materials, including fluoropolymers and agrochemicals.
Mécanisme D'action
The mechanism by which 7,7,7-Trifluoro-heptylamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
7,7,7-Trifluoro-heptylamine is unique due to its trifluoromethyl group, which imparts distinct chemical properties compared to other amines. Similar compounds include:
Heptylamine: Lacks fluorine atoms, resulting in different reactivity and physical properties.
Perfluoroheptylamine: Contains more fluorine atoms, leading to even higher chemical stability and different reactivity patterns.
Propriétés
IUPAC Name |
7,7,7-trifluoroheptan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F3N/c8-7(9,10)5-3-1-2-4-6-11/h1-6,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKNPPZFMYCEMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCN)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]-3-phenylbutanoic acid](/img/structure/B8056115.png)
![6-bromo-1-(4-methoxyphenyl)-2,3,8,8a-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B8056133.png)

![6-bromo-1-(3-chloro-4-methoxyphenyl)-2,3,8,8a-tetrahydroimidazo[1,2-a]pyrimidin-5(1H)-one](/img/structure/B8056144.png)
![N-{4-[(2-chloro-4-pyrimidinyl)amino]phenyl}acetamide](/img/structure/B8056158.png)
![[(1R,2S)-2-hydroxy-1-phenylpropyl]azanium;chloride](/img/structure/B8056165.png)

![[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] N-(3-triethoxysilylpropyl)carbamate](/img/structure/B8056173.png)




![2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol](/img/structure/B8056206.png)
![(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B8056208.png)
